Methyl 2-acetamido-3-(2-naphthyl)propenoate
Description
Methyl 2-acetamido-3-(2-naphthyl)propenoate is a propenoate ester derivative featuring a 2-naphthyl group at the β-position and an acetamido substituent at the α-position. The acetamido group contributes to hydrogen-bonding capacity, which may enhance solubility in polar solvents, while the 2-naphthyl moiety introduces steric bulk and lipophilicity.
Properties
IUPAC Name |
methyl (Z)-2-acetamido-3-naphthalen-2-ylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO3/c1-11(18)17-15(16(19)20-2)10-12-7-8-13-5-3-4-6-14(13)9-12/h3-10H,1-2H3,(H,17,18)/b15-10- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYXZNCZFSIHSMV-GDNBJRDFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(=CC1=CC2=CC=CC=C2C=C1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N/C(=C\C1=CC2=CC=CC=C2C=C1)/C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60569461 | |
| Record name | Methyl (2Z)-2-acetamido-3-(naphthalen-2-yl)prop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60569461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
131305-19-6 | |
| Record name | Methyl (2Z)-2-acetamido-3-(naphthalen-2-yl)prop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60569461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Michael Addition-Based Synthesis
The classical route involves a Michael addition between 2-naphthylamine derivatives and α,β-unsaturated esters. Key steps include:
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Acetylation of 2-naphthylamine : Reaction with acetic anhydride yields N-acetyl-2-naphthylamine, enhancing nucleophilicity for subsequent steps.
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Conjugate addition to methyl acrylate : The acetylated amine undergoes Michael addition with methyl acrylate in the presence of organic bases (e.g., DABCO or triethylamine). This step forms the propenoate backbone.
Reaction Conditions:
| Parameter | Value |
|---|---|
| Temperature | 20–80°C |
| Solvent | DMF or THF |
| Catalyst | Organic base (e.g., DABCO) |
| Yield | 65–78% |
This method is scalable but suffers from moderate enantioselectivity, necessitating further chiral resolution.
Asymmetric Hydrogenation
Rhodium-Catalyzed Enantioselective Synthesis
The BoPhoz ligand system enables high enantiomeric excess (ee) in the hydrogenation of α-acetamido cinnamate derivatives. Key steps:
Optimization Data:
| Parameter | Optimal Value |
|---|---|
| H₂ Pressure | 60 psi |
| Temperature | 25°C |
| Solvent | Methanol |
| ee | 97.9% (before crystallization) |
| Yield | 92–96% |
Enantiomeric enhancement : Crystallization of the methanesulfonic acid salt increases ee to >99.5%.
Palladium-Catalyzed Cyclization-Coupling Cascades
Aminocyclization-Heck Coupling
A multi-step cascade reaction forms the target compound via:
Key Insights:
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Catalyst : PdCl₂(PPh₃)₂ with DMF as solvent.
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Challenges : Competing protodepalladation reduces yield; adding PPh₃ suppresses side reactions.
Industrial-Scale Production
cGMP-Compliant Synthesis
Large-scale production employs:
Scalability Metrics:
| Metric | Value |
|---|---|
| Batch Size | Up to 100 kg |
| Purity | ≥98% |
| Cost Efficiency | 15–20% lower than batch methods |
Comparative Analysis of Methods
| Method | Yield (%) | ee (%) | Scalability | Cost |
|---|---|---|---|---|
| Classical Condensation | 65–78 | <50 | High | Low |
| Asymmetric Hydrogenation | 92–96 | 97.9–99.5 | Moderate | High |
| Palladium Cascades | 70–85 | N/A | Low | Moderate |
Trade-offs : Asymmetric hydrogenation offers superior ee but requires expensive catalysts. Classical methods are cost-effective for racemic mixtures.
Emerging Techniques
Chemical Reactions Analysis
Methyl 2-acetamido-3-(2-naphthyl)propenoate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Scientific Research Applications
Synthetic Applications
Methyl 2-acetamido-3-(2-naphthyl)propenoate is primarily utilized as an intermediate in organic synthesis. Its structure allows for various modifications and transformations, making it valuable in the development of pharmaceuticals and agrochemicals.
Asymmetric Synthesis
The compound has been employed in asymmetric synthesis, particularly in the hydrogenation of propenoic acids to produce enantiomerically enriched amino acids. For instance, studies have shown that using specific catalytic systems can yield high enantiomeric excess (ee) values, demonstrating its utility in creating chiral molecules essential for drug development .
Ligand Development
This compound has been explored as a ligand in coordination chemistry. Its ability to form stable complexes with transition metals can facilitate various catalytic processes, including oxidation and reduction reactions. The development of ligands based on this compound has shown promising results in enhancing catalytic efficiency and selectivity .
Biological Activities
Research indicates that this compound exhibits notable biological activities:
Antitumor Activity
Preliminary studies suggest that derivatives of this compound may possess antitumor properties. The presence of the naphthyl group is believed to enhance its interaction with biological targets involved in cancer progression . Further investigations are needed to elucidate the mechanisms underlying these effects and to evaluate the compound's efficacy in clinical settings.
Antimicrobial Properties
There is emerging evidence that suggests potential antimicrobial activity associated with this compound. Its derivatives have been tested against various bacterial strains, showing promising results that warrant further exploration for therapeutic applications .
Industrial Applications
Beyond its synthetic and biological applications, this compound may find utility in industrial applications:
Agrochemical Development
The compound's properties make it a candidate for developing new agrochemicals aimed at pest control or plant growth regulation. Its structural characteristics can be modified to enhance efficacy and reduce environmental impact .
Material Science
In material science, derivatives of this compound could be explored for their potential as additives or stabilizers in polymers due to their unique chemical structure and properties.
Case Studies
Several case studies highlight the applications of this compound:
Mechanism of Action
The mechanism of action of Methyl 2-acetamido-3-(2-naphthyl)propenoate involves its interaction with specific molecular targets, such as enzymes and receptors. The acetamido group can form hydrogen bonds with active sites of enzymes, while the naphthyl group can engage in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes and influence various biochemical pathways .
Comparison with Similar Compounds
Structural Analogues and Functional Group Variations
(a) Methyl 2-Cyano-3-(2-Pyridinyl)propenoate
- Structure: Replaces the acetamido group with a cyano (-CN) substituent and the 2-naphthyl group with a 2-pyridinyl ring.
- Key Differences: The cyano group is a strong electron-withdrawing group (EWG), increasing electrophilicity at the α-position and enhancing reactivity toward nucleophilic attack compared to the acetamido group .
- Synthesis: Prepared via condensation of aromatic amines with cyano-containing precursors under mild acidic conditions, similar to methods described for related propenoates .
(b) Ethyl 2-Acetamido-3-(2-Naphthyl)propenoate
- Structure : Ethyl ester variant of the target compound.
- Ethyl esters generally exhibit slower hydrolysis rates compared to methyl esters due to steric hindrance.
(c) Methyl 2-Naphthyl Ether (Naproxen EP Impurity M)
- Structure : Simpler ether derivative (C11H10O) with a methoxy group attached to the 2-naphthyl ring.
- Key Differences: Lacks the propenoate backbone and acetamido group, resulting in significantly lower polarity and higher lipid solubility. The ether linkage confers stability against hydrolysis, contrasting with the ester group in the target compound, which is prone to enzymatic or acidic cleavage .
Data Table: Structural and Hypothesized Property Comparison
Research Findings and Implications
- Reactivity: The acetamido group in the target compound may stabilize intermediates in synthesis via intramolecular hydrogen bonding, whereas cyano-substituted analogs (e.g., from ) favor electrophilic pathways . The 2-naphthyl group’s bulk may hinder steric access in catalytic reactions compared to smaller aryl groups like phenyl or pyridinyl.
- Biological Relevance: Amide-containing propenoates are often explored as protease inhibitors or enzyme substrates due to their resemblance to peptide bonds. Methyl 2-naphthyl ether’s lipophilicity () makes it a candidate for hydrophobic drug delivery systems, whereas the target compound’s polarity may favor aqueous environments .
Biological Activity
Methyl 2-acetamido-3-(2-naphthyl)propenoate is a compound of significant interest in biochemical research due to its unique structural features and biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and applications, supported by data tables and relevant case studies.
Overview of the Compound
This compound is characterized by an acetamido group that can engage in hydrogen bonding and a naphthyl moiety that allows for π-π stacking interactions. These structural attributes enable the compound to interact with various biological targets, particularly enzymes and proteins, influencing their activity and stability.
The mechanism of action for this compound primarily involves:
- Enzyme Interaction : The acetamido group forms hydrogen bonds with the active sites of enzymes, enhancing binding affinity.
- Protein Binding : The naphthyl group engages in π-π interactions with aromatic residues in proteins, which can modulate enzymatic activity and alter biochemical pathways.
Antiviral Activity
Recent studies have highlighted the potential antiviral properties of this compound, particularly against SARS-CoV-2. For instance, derivatives of similar naphthyl-containing compounds have shown promising inhibitory effects on the papain-like protease (PLpro), a critical enzyme for viral replication. In vitro assays demonstrated that certain derivatives exhibited significant cytopathic protection and reduced viral yield, indicating their potential as antiviral agents .
Anticonvulsant Activity
Research has also explored the anticonvulsant properties of related acetamido compounds. For example, N-benzyl 2-acetamido-3-methoxypropionamide derivatives have shown pronounced anticonvulsant activity in animal models. The structure-activity relationship studies suggest that modifications at specific positions can enhance efficacy against seizures .
Table 1: Biological Activity Summary
| Activity Type | Compound Derivative | IC50/EC50 (µM) | Notes |
|---|---|---|---|
| Antiviral | GRL0617 derivative | 1.1 | Comparable to remdesivir (0.74 µM) |
| Anticonvulsant | N-benzyl 2-acetamido-3-methoxypropionamide | 13-21 | Effective in maximal electroshock seizure models |
Table 2: Structure-Activity Relationship Insights
| Compound | Modifications Made | Observed Activity |
|---|---|---|
| This compound | Naphthyl substitution | Enhanced enzyme binding |
| N-benzyl 2-acetamido-3-methoxypropionamide | Varied R-substituents | Improved anticonvulsant activity |
Case Studies
- Antiviral Efficacy Against SARS-CoV-2 : A study involving the synthesis of naphthyl-based inhibitors showed that specific modifications to the acetamido group significantly increased binding affinity to PLpro, leading to enhanced antiviral activity. The best candidate exhibited an EC50 value of 1.1 µM, indicating strong potential for therapeutic development against COVID-19 .
- Anticonvulsant Properties : In a pharmacological evaluation of N-benzyl derivatives, compounds were tested in rodent models for their ability to mitigate seizures. The results indicated that certain derivatives not only provided effective seizure control but also had favorable safety profiles compared to traditional anticonvulsants like phenobarbital .
Q & A
Q. What are the optimal synthetic routes for Methyl 2-acetamido-3-(2-naphthyl)propenoate, and how can reaction progress be monitored?
- Methodological Answer : A plausible synthesis involves coupling a 2-naphthyl precursor with a propenoate backbone. For example:
Generate the 2-naphthol oxyanion using K₂CO₃ in DMF, followed by alkylation with a propargyl bromide derivative .
Introduce the acetamido group via acylation (e.g., acetic anhydride) under basic conditions.
Monitor reaction progress by TLC using a 9:1 hexane:ethyl acetate solvent system to track intermediate formation .
Key Considerations : Purify intermediates via column chromatography (silica gel, gradient elution) and confirm structures using NMR (e.g., ¹H NMR for ester methyl at δ ~3.7 ppm and naphthyl protons at δ ~7.2–8.0 ppm) .
Q. Which spectroscopic and chromatographic techniques are recommended for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Identify the methyl ester (δ ~3.7 ppm, singlet), acetamido NH (δ ~6.5–7.0 ppm), and aromatic naphthyl protons (δ ~7.2–8.0 ppm). ¹³C NMR confirms carbonyl groups (ester at ~170 ppm, acetamido at ~168 ppm) .
- HPLC-MS : Use reverse-phase C18 columns with acetonitrile/water gradients for purity analysis. Electrospray ionization (ESI+) detects the molecular ion [M+H]⁺ .
- FT-IR : Confirm ester C=O (~1740 cm⁻¹) and amide N-H (~3300 cm⁻¹) stretches .
Q. How can researchers assess the compound’s stability under varying experimental conditions?
- Methodological Answer :
- Thermal Stability : Perform thermogravimetric analysis (TGA) to determine decomposition temperatures.
- Hydrolytic Stability : Incubate in buffered solutions (pH 2–12) at 37°C for 24–72 hours, followed by HPLC analysis to quantify degradation products .
- Light Sensitivity : Expose to UV-Vis light (300–400 nm) and monitor changes via UV spectroscopy at λ_max (~270 nm for naphthyl) .
Advanced Research Questions
Q. What computational strategies can predict the compound’s reactivity in nucleophilic or electrophilic reactions?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. For example, the α,β-unsaturated ester may undergo Michael addition at the β-position .
- Molecular Dynamics (MD) Simulations : Model interactions with biological targets (e.g., enzymes) to predict binding affinities. Use software like Gaussian or GROMACS .
- Transition State Analysis : Investigate stereochemical outcomes of asymmetric syntheses using truncated models of the naphthyl-propenoate backbone .
Q. How can contradictory data on synthetic yields or byproduct formation be resolved?
- Methodological Answer :
- Design of Experiments (DoE) : Vary parameters (temperature, solvent, catalyst loading) to identify critical factors. For example, higher temperatures may accelerate ester hydrolysis, reducing yields .
- Byproduct Identification : Use LC-MS/MS to characterize impurities. Compare fragmentation patterns with databases (e.g., mzCloud) .
- Kinetic Studies : Perform time-course NMR or in-situ IR to track intermediate conversion rates and side reactions .
Q. What strategies are effective for evaluating the compound’s potential as a pharmaceutical intermediate?
- Methodological Answer :
- Enzyme Inhibition Assays : Test against target enzymes (e.g., cyclooxygenase) using fluorogenic substrates. Measure IC₅₀ values via dose-response curves .
- Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS. Identify metabolites (e.g., ester hydrolysis to carboxylic acid) .
- Toxicity Screening : Use in vitro models (e.g., HEK293 cells) to assess cytotoxicity (MTT assay) and genotoxicity (Comet assay) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
